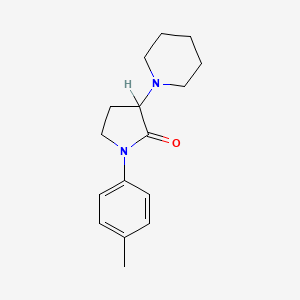
3-Piperidino-1-(p-tolyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidino-1-(p-tolyl)-2-pyrrolidinone is a chemical compound with the molecular formula C16H23NO. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperidine ring, a pyrrolidinone ring, and a p-tolyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone typically involves the reaction of p-tolylacetonitrile with piperidine in the presence of a base, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-Piperidino-1-(p-tolyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-Piperidino-1-(p-tolyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Mechanism of Action
The precise mechanism of action of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone is not fully understood. it is known to exert its effects by modulating ion channels and neurotransmitter pathways. In particular, it inhibits the transmission of mono and polysynaptic reflexes in the spinal cord, which contributes to its muscle relaxant properties . The compound’s interaction with sodium channels in neurons is also a key aspect of its mechanism .
Comparison with Similar Compounds
3-Piperidino-1-(p-tolyl)-2-pyrrolidinone can be compared with similar compounds such as:
Tolperisone: Another muscle relaxant with a similar structure but different pharmacological properties.
1-Cyclohexyl-1-phenyl-3-piperidino-1-propanol: A compound with a similar piperidine ring but different functional groups, leading to distinct chemical and biological activities.
3-Phenyl-1-piperidin-3-ylpropan-1-one: A compound with a similar piperidine ring but different aromatic substituents, affecting its reactivity and applications.
Properties
CAS No. |
5378-68-7 |
|---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C16H22N2O/c1-13-5-7-14(8-6-13)18-12-9-15(16(18)19)17-10-3-2-4-11-17/h5-8,15H,2-4,9-12H2,1H3 |
InChI Key |
WVIDHXRYTCCXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


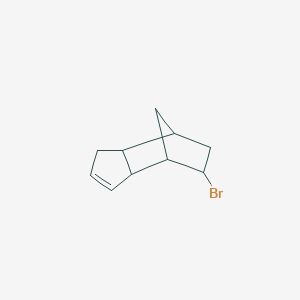

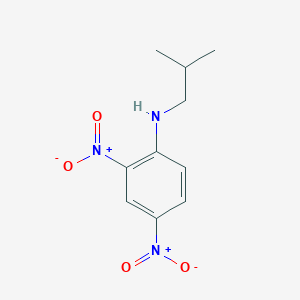

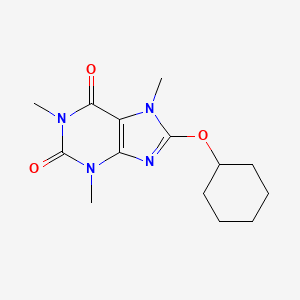

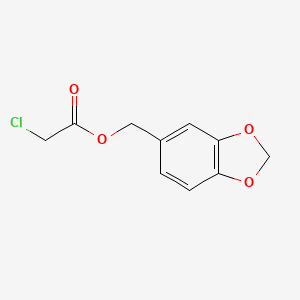

![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
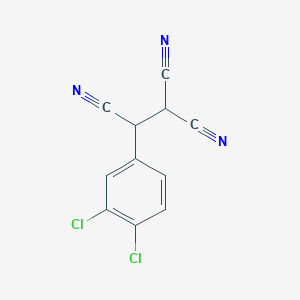
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)
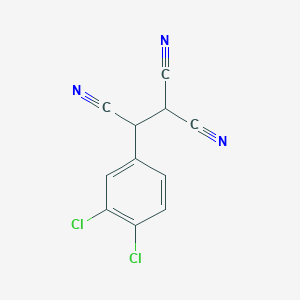
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)

